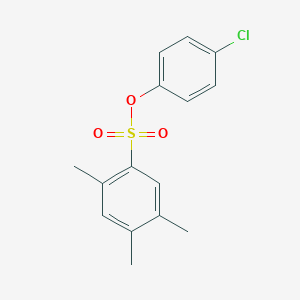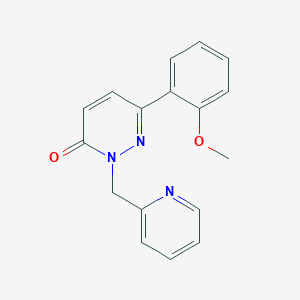![molecular formula C21H13ClN4OS B6577852 N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895015-83-5](/img/structure/B6577852.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CBT-CNB) is a new type of small molecule compound that has recently been developed for use in scientific research. CBT-CNB is a highly potent and selective inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an important enzyme involved in the breakdown of phospholipids and the production of important lipid mediators such as arachidonic acid. CBT-CNB has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders.
Aplicaciones Científicas De Investigación
Antibacterial Agents
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which include the compound , have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .
Anti-tubercular Compounds
Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Ligands for Metal Extraction
Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals.
Optical Materials
Benzothiazole derivatives have also been explored for their potential use as optical materials . This is due to their unique photophysical properties, which can be tailored by modifying the benzothiazole core.
Fibroblast Growth Factor Antagonists
Some benzothiazole derivatives have been identified as potential fibroblast growth factor antagonists . This suggests their potential use in regulating cell growth and differentiation.
Autotaxin Inhibitors
Benzothiazole derivatives have been reported as potential autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cancer.
Inhibitors of Wnt Antagonist DKK
Benzothiazole derivatives have been reported as potential inhibitors of the Wnt antagonist DKK . This suggests their potential use in regulating Wnt signaling, which plays a crucial role in cell proliferation and differentiation.
Inhibitors of Cytosolic Phospholipase A2α
Benzothiazole derivatives have been reported as potential inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the production of eicosanoids, which are signaling molecules involved in various physiological and pathological processes.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes, thereby preventing the growth of microorganisms .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound likely affects multiple biochemical pathways related to bacterial growth and survival .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile .
Result of Action
The inhibition of essential enzymes in bacteria by benzothiazole derivatives generally results in the prevention of bacterial growth .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action of benzothiazole derivatives .
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-17-4-1-5-18-19(17)25-21(28-18)26(13-15-3-2-10-24-12-15)20(27)16-8-6-14(11-23)7-9-16/h1-10,12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAJJPYFHXSMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)
